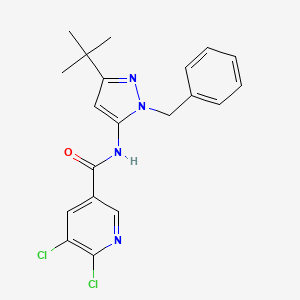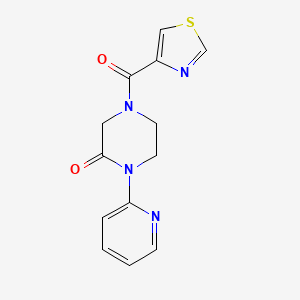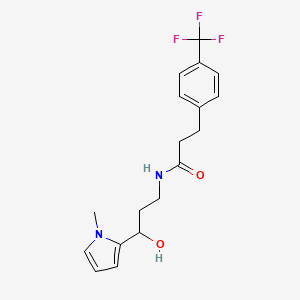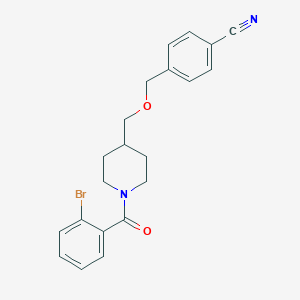
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide, also known as BAY-678, is a small-molecule inhibitor that has been developed for use in scientific research. This compound has shown promise in a variety of applications, including cancer research, inflammation, and immunology. In
Applications De Recherche Scientifique
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to have potential applications in cancer research, inflammation, and immunology. In cancer research, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation is a key component of many diseases, including arthritis and asthma. N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to reduce inflammation in animal models of these diseases. In immunology, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to modulate the activity of immune cells, including T-cells and B-cells.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. By inhibiting the activity of BRD4, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide may be able to modulate the expression of genes involved in cancer, inflammation, and immunology.
Biochemical and Physiological Effects:
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In animal models of inflammation, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to reduce the production of inflammatory cytokines. In immunology, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to modulate the activity of immune cells, including T-cells and B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is that it is a small-molecule inhibitor, which makes it easier to use in cell-based and animal-based experiments. Another advantage is that N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to have a high degree of selectivity for BRD4, which reduces the potential for off-target effects. However, one limitation of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Orientations Futures
There are several future directions for the use of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide in scientific research. One potential application is in the development of cancer therapeutics. N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in different types of cancer. Another potential application is in the development of anti-inflammatory drugs. N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and asthma, and further research is needed to determine its potential as a therapeutic agent in these diseases. Finally, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide may have potential applications in immunology, particularly in the development of immunomodulatory drugs for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide involves several steps. The starting materials are 5,6-dichloropyridine-3-carboxylic acid and 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid. These two compounds are reacted together using standard peptide coupling chemistry to form the desired product. The resulting compound is then purified using various chromatographic techniques to obtain the final product. The synthesis of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been optimized to produce high yields of pure compound.
Propriétés
IUPAC Name |
N-(2-benzyl-5-tert-butylpyrazol-3-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O/c1-20(2,3)16-10-17(26(25-16)12-13-7-5-4-6-8-13)24-19(27)14-9-15(21)18(22)23-11-14/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJPTHFMBNDEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B2420894.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)


![3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole](/img/structure/B2420902.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B2420903.png)
![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)

![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)

![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2420912.png)